molecular formula C10H15NO2S B5953877 4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one

4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one

Cat. No.: B5953877
M. Wt: 213.30 g/mol
InChI Key: DOMSTMMBFHQDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one is a complex organic compound with a unique structure that includes a thiophene ring, a hydroxy group, and a butyl-substituted carbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Addition of the Butyl-Substituted Carbonimidoyl Group: This step involves the reaction of the thiophene derivative with a butyl-substituted isocyanide under basic conditions to form the desired carbonimidoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine in acetic acid, nitrating agents like nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of 4-(N-butyl-C-methylcarbonimidoyl)-3-oxo-2H-thiophen-5-one.

    Reduction: Formation of 4-(N-butyl-C-methylcarbonimidoyl)-3-amino-2H-thiophen-5-one.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonimidoyl group can interact with nucleophiles. These interactions can lead to the modulation of enzyme activity, disruption of cell membranes, or inhibition of DNA replication, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(N-butyl-C-methylcarbonimidoyl)-3-oxo-2H-thiophen-5-one: Similar structure but with a carbonyl group instead of a hydroxy group.

    4-(N-butyl-C-methylcarbonimidoyl)-3-amino-2H-thiophen-5-one: Similar structure but with an amino group instead of a hydroxy group.

    4-(N-butyl-C-methylcarbonimidoyl)-3-methyl-2H-thiophen-5-one: Similar structure but with a methyl group instead of a hydroxy group.

Uniqueness

4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one is unique due to the presence of the hydroxy group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-2H-thiophen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-4-5-11-7(2)9-8(12)6-14-10(9)13/h12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMSTMMBFHQDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(C)C1=C(CSC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.